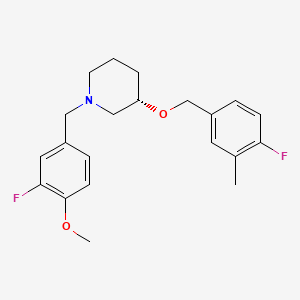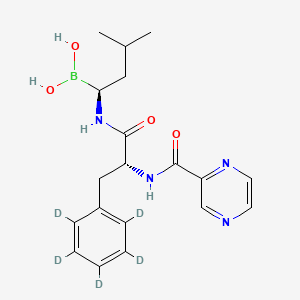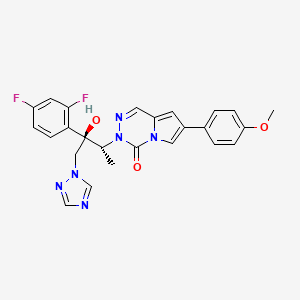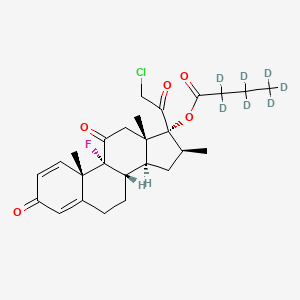
D4R antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D4R antagonist-1 is a potent and selective antagonist of the dopamine D4 receptor. This compound has shown significant potential in the research of Parkinson’s disease due to its ability to inhibit the dopamine D4 receptor with an IC50 value of 6.87 micromolar . The dopamine D4 receptor is a promising therapeutic target in various widespread diseases, making this compound a compound of considerable interest in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of D4R antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One of the synthetic routes involves the use of benzyloxy piperidine as a starting material, which undergoes a series of reactions to form the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .
Analyse Chemischer Reaktionen
D4R antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Wissenschaftliche Forschungsanwendungen
D4R antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting the dopamine D4 receptor
Wirkmechanismus
The mechanism of action of D4R antagonist-1 involves its binding to the dopamine D4 receptor, thereby inhibiting the receptor’s activity. This inhibition is initiated by the formation of a strong salt bridge with the aspartic acid residue at position 3.32 of the receptor. This interaction prevents the receptor from undergoing conformational changes necessary for its activation. Additionally, this compound is characterized by repulsive interactions with the serine residue at position 5.46, which further distinguishes it from agonists .
Vergleich Mit ähnlichen Verbindungen
D4R antagonist-1 can be compared with other dopamine receptor antagonists, such as:
D2R antagonist-1: Selective for the dopamine D2 receptor and used in the treatment of schizophrenia.
D3R antagonist-1: Selective for the dopamine D3 receptor and investigated for its potential in treating drug addiction.
D5R antagonist-1: Selective for the dopamine D5 receptor and studied for its role in cognitive functions.
The uniqueness of this compound lies in its high selectivity for the dopamine D4 receptor and its potential therapeutic applications in Parkinson’s disease research .
Eigenschaften
Molekularformel |
C21H25F2NO2 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(3S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[(4-fluoro-3-methylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C21H25F2NO2/c1-15-10-17(5-7-19(15)22)14-26-18-4-3-9-24(13-18)12-16-6-8-21(25-2)20(23)11-16/h5-8,10-11,18H,3-4,9,12-14H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
DICPGMOKBHQFRK-SFHVURJKSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)CO[C@H]2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)COC2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)




![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)



